1-Palmitoylglycerone 3-phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

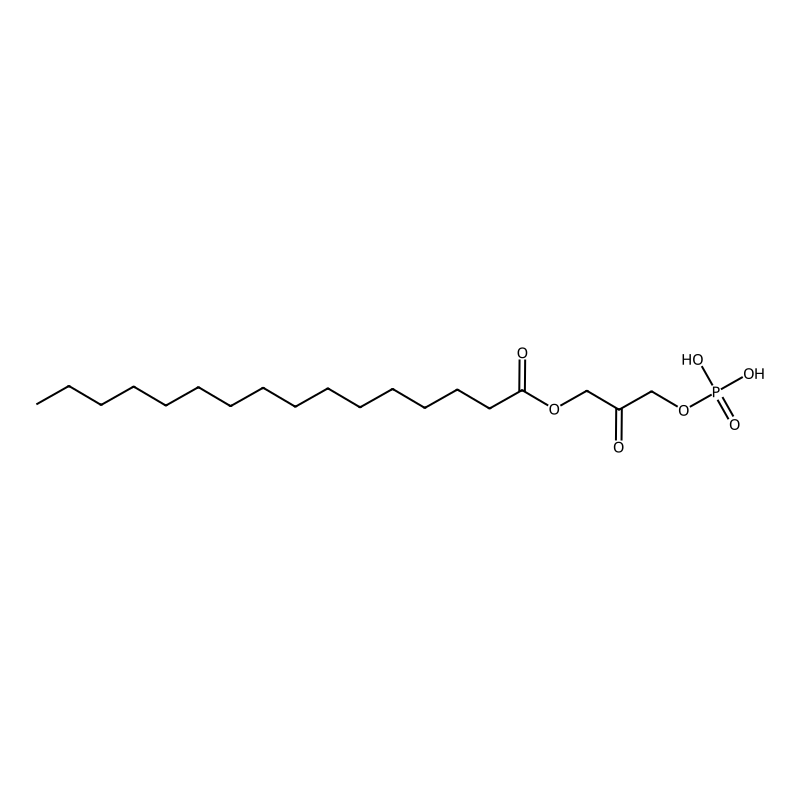

1-Palmitoylglycerone 3-phosphate is a glycerophospholipid classified as a monoacylglycerol phosphate. Its chemical formula is , with an average molecular weight of approximately 408.471 g/mol. The compound features a palmitoyl group (a 16-carbon fatty acid) attached to the glycerol backbone at the O-1 position, while a phosphate group is located at the O-3 position. This structure categorizes it within the class of organic compounds known as 1-acylglycerol-3-phosphates, which are important components in various biological processes .

- Esterification Reactions: This compound can be synthesized through esterification of glycerol with palmitic acid, forming the acylated glycerol phosphate.

- Dephosphorylation: It can undergo hydrolysis to yield 1-palmitoylglycerol and inorganic phosphate.

- Phosphorylation: It can also participate in phosphorylation reactions where additional phosphate groups may be added under specific enzymatic conditions.

These reactions are crucial for its role in metabolic pathways, particularly in lipid metabolism and cell signaling .

1-Palmitoylglycerone 3-phosphate is biologically significant as it serves as a precursor to phosphatidic acid, which is involved in various cellular processes, including:

- Cell Signaling: It acts as a signaling molecule influencing cell proliferation, survival, and migration.

- Membrane Structure: As a component of cellular membranes, it contributes to membrane fluidity and integrity.

- Metabolism Regulation: It plays a role in lipid metabolism and energy homeostasis within cells.

Despite its low concentration in animal tissues, its biological effects are profound, impacting numerous biochemical pathways .

The synthesis of 1-palmitoylglycerone 3-phosphate can be achieved through various methods:

- Esterification: The primary method involves the reaction between glycerol and palmitic acid under acidic conditions to form the ester bond.

textGlycerol + Palmitic Acid → 1-Palmitoylglycerone 3-phosphate + Water

- Enzymatic Synthesis: Lipases can catalyze the formation of this compound from glycerol and free fatty acids, providing specificity and mild reaction conditions.

These methods highlight the versatility of synthesizing this compound for research and industrial applications.

1-Palmitoylglycerone 3-phosphate has various applications across different fields:

- Biochemical Research: Used as a model compound for studying lipid metabolism and signaling pathways.

- Pharmaceuticals: Investigated for potential therapeutic roles in modulating cellular responses in diseases such as cancer and metabolic disorders.

- Nutraceuticals: Explored for its effects on health, particularly regarding lipid profiles and inflammation.

Its unique properties make it valuable for both basic research and applied sciences .

Research indicates that 1-palmitoylglycerone 3-phosphate interacts with several biological molecules:

- Receptors: It may bind to specific receptors involved in cell signaling, influencing downstream effects.

- Enzymes: Interactions with enzymes involved in lipid metabolism have been documented, affecting their activity and regulation.

These interactions are crucial for understanding its role in physiological processes and potential therapeutic targets .

Several compounds share structural similarities with 1-palmitoylglycerone 3-phosphate. Here are some notable examples:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 1-Oleoylglycerol 3-phosphate | Contains an oleoyl (18-carbon) fatty acid chain. | |

| 1-Linoleoylglycerol 3-phosphate | Contains a linoleoyl (18-carbon) fatty acid chain. | |

| Lysophosphatidic Acid | A simpler structure with one acyl chain. |

Uniqueness of 1-Palmitoylglycerone 3-phosphate

What distinguishes 1-palmitoylglycerone 3-phosphate from these similar compounds is its specific palmitoyl group at the O-1 position, which influences its biological activity and interactions. The presence of this particular fatty acid affects membrane properties and cellular signaling pathways differently compared to other fatty acids like oleic or linoleic acids .

Enzymatic Conversion and Intermediates

Role of Acylglycerone-Phosphate Reductase

Acylglycerone-phosphate reductase serves as a critical enzyme in the biosynthesis of 1-palmitoylglycerol 3-phosphate through the dihydroxyacetone phosphate pathway [6] [24]. This oxidoreductase, classified under enzyme commission number 1.1.1.101, catalyzes the reduction of 1-palmitoylglycerone 3-phosphate to form 1-palmitoyl-sn-glycerol 3-phosphate using nicotinamide adenine dinucleotide phosphate as the specific cofactor [24] [41].

The enzyme demonstrates remarkable substrate specificity, accepting both acyl and alkyl derivatives of dihydroxyacetone phosphate as substrates [6] [41]. Research conducted on ascites tumor cell microsomes revealed that the enzyme exhibits strict cofactor specificity for nicotinamide adenine dinucleotide phosphate, with no activity observed when nicotinamide adenine dinucleotide is substituted [6]. The kinetic parameters demonstrate high affinity for both substrate and cofactor, with a Michaelis constant of 15 micromolar for hexadecyl dihydroxyacetone phosphate and 20 micromolar for nicotinamide adenine dinucleotide phosphate [41].

The cellular localization of acylglycerone-phosphate reductase has been definitively established through subcellular fractionation studies [6]. The enzyme resides in the peroxisomal membrane with its active site facing the cytoplasm, suggesting that substrate transport across the peroxisomal membrane is required for enzymatic processing [6]. This positioning indicates that 1-palmitoylglycerone 3-phosphate, formed by peroxisomal enzymes, must be transported to the cytoplasmic side for reduction to proceed [3].

Table 1: Enzymatic Properties of Acylglycerone-Phosphate Reductase

| Property | Value/Description | Reference |

|---|---|---|

| Enzyme Classification | Oxidoreductase | [24] |

| Enzyme Commission Number | 1.1.1.101 | [24] |

| Substrate Specificity | 1-Acyl-dihydroxyacetone phosphate and 1-alkyl-dihydroxyacetone phosphate | [6] [24] [41] |

| Cofactor Requirement | Nicotinamide adenine dinucleotide phosphate (specific) | [6] [24] [41] |

| Michaelis Constant for 1-Palmitoylglycerone 3-phosphate | 15 micromolar (for hexadecyl dihydroxyacetone phosphate) | [41] |

| Michaelis Constant for Nicotinamide Adenine Dinucleotide Phosphate | 20 micromolar | [41] |

| Maximum Velocity | 3.8 nanomoles per minute per milligram protein | [41] |

| Cellular Localization | Peroxisomal membrane (cytoplasmic facing) | [6] |

| Inhibitors | Divalent cations, N-ethylmaleimide | [41] |

The enzymatic mechanism involves the stereospecific reduction of the carbonyl group at the second carbon position of 1-palmitoylglycerone 3-phosphate [33] [36]. This reduction is obligatorily coupled to nicotinamide adenine dinucleotide phosphate oxidation, distinguishing this pathway from the alternative glycerol-3-phosphate pathway that utilizes nicotinamide adenine dinucleotide [33]. The reaction proceeds with high fidelity, producing exclusively the sn-1 stereoisomer of 1-palmitoylglycerol 3-phosphate [24].

Studies using yeast expression systems have confirmed the presence of this enzymatic activity across multiple species, with conserved kinetic properties and cofactor requirements [41]. The enzyme activity increases substantially under aerobic growth conditions compared to anaerobic conditions, suggesting regulatory mechanisms that coordinate with cellular energy status [41].

Integration with Phospholipid Metabolism

The integration of 1-palmitoylglycerol 3-phosphate into phospholipid metabolism occurs through multiple interconnected pathways that converge at the formation of phosphatidic acid [17] [28]. This lysophosphatidic acid serves as a critical intermediate linking the dihydroxyacetone phosphate pathway with the broader network of glycerophospholipid biosynthesis [28] [32].

Following its formation by acylglycerone-phosphate reductase, 1-palmitoylglycerol 3-phosphate undergoes acylation at the sn-2 position through the action of lysophosphatidic acid acyltransferases [23] [28]. These enzymes, designated as lysophosphatidic acid acyltransferases 1 through 5, exhibit distinct subcellular localizations and substrate specificities [28]. Lysophosphatidic acid acyltransferases 1 and 2 demonstrate strict specificity for lysophosphatidic acid as the acyl acceptor, while other isoforms can utilize alternative lysophospholipids [23] [28].

The metabolic flux through this pathway varies significantly between different cell types and physiological conditions [33] [36]. In mouse liver homogenates, the dihydroxyacetone phosphate pathway contributes substantially to glycerolipid synthesis, while in Ehrlich ascites tumor cells, this pathway becomes the dominant route for phospholipid formation [33] [36]. This preferential utilization correlates with the reported deficiency of glycerol-3-phosphate dehydrogenase in tumor cells and their elevated content of glycerol ether lipids [33].

The transport mechanisms governing 1-palmitoylglycerol 3-phosphate movement between subcellular compartments have been characterized through detailed biochemical studies [3]. Research using rat liver peroxisomes and microsomes demonstrated that this lysophosphatidic acid exists in a water-soluble state at physiological concentrations, with a critical micellar concentration of 70 micromolar under typical incubation conditions [3]. This solubility profile enables spontaneous diffusion from peroxisomes to endoplasmic reticulum without requiring specific carrier proteins [3].

Table 2: Metabolic Pathway Integration of 1-Palmitoylglycerol 3-phosphate

| Pathway Component | Role of 1-Palmitoylglycerol 3-phosphate | Metabolic Significance | Reference |

|---|---|---|---|

| Glycerol-3-phosphate pathway | Primary product of glycerol-3-phosphate acyltransferase 1-4 activity | Major biosynthetic route in mammals | [28] [30] |

| Dihydroxyacetone phosphate pathway | Product of acylglycerone-phosphate reductase | Alternative pathway, prominent in peroxisomes | [3] [33] [36] |

| Cytidine diphosphate-diacylglycerol formation | Precursor via phosphatidate formation | Rate-limiting step in cardiolipin biosynthesis | [14] [30] |

| Phosphatidylglycerol synthesis | Indirect precursor through phosphatidic acid to cytidine diphosphate-diacylglycerol pathway | Essential for mitochondrial membrane integrity | [14] [30] |

| Cardiolipin synthesis | Substrate for final cardiolipin assembly | Critical for respiratory complex function | [10] [11] [31] |

| Phosphatidate formation | Direct substrate for lysophosphatidic acid acyltransferase enzymes | Central hub for glycerophospholipid synthesis | [17] [28] |

| Lysophosphatidic acid conversion | Intermediate between lysophosphatidic acid and phosphatidic acid | Key regulatory point in lipid metabolism | [23] [28] |

The regulatory mechanisms controlling 1-palmitoylglycerol 3-phosphate metabolism involve multiple enzymatic steps and feedback loops [21]. Phospholipid synthesis occurs through a complex network where membrane-embedded enzymes select substrates from lipid bilayers and catalyze reactions within hydrophobic membrane environments [21]. The substrate selection process involves specific recognition mechanisms that distinguish between different lysophospholipid species based on headgroup structure and fatty acid composition [23].

Role in Cardiolipin Biosynthesis

Substrate for Phosphatidate Formation

The conversion of 1-palmitoylglycerol 3-phosphate to phosphatidic acid represents a fundamental step in cardiolipin biosynthesis, serving as the entry point for this lysophosphatidic acid into mitochondrial membrane lipid synthesis [30] [32]. This conversion occurs through the sequential action of lysophosphatidic acid acyltransferases, which esterify fatty acids to the sn-2 position of the glycerol backbone [28] [30].

Cardiolipin biosynthesis follows a well-characterized pathway that begins with the formation of phosphatidic acid from 1-palmitoylglycerol 3-phosphate [30]. The process initiates when glycerol-3-phosphate acyltransferases, localized to the mitochondrial outer membrane, catalyze the formation of 1-palmitoylglycerol 3-phosphate from glycerol 3-phosphate and palmitoyl-coenzyme A [30]. Subsequently, lysophosphatidic acid acyltransferases convert this intermediate to phosphatidic acid by esterifying a second fatty acid to the sn-2 position [30].

The phosphatidic acid thus formed undergoes transfer to the inner mitochondrial membrane where it serves as substrate for cytidine diphosphate-diacylglycerol synthesis [13] [30]. This transfer process represents a critical regulatory point, as the availability of phosphatidic acid directly influences the rate of cardiolipin formation [14]. Magnesium-dependent phosphatidate cytidylyltransferase catalyzes the conversion of phosphatidic acid to cytidine diphosphate-diacylglycerol, which then serves as the activated precursor for subsequent cardiolipin assembly reactions [30].

Research examining cardiolipin biosynthesis in various eukaryotic systems has consistently demonstrated the requirement for 1-palmitoylglycerol 3-phosphate as an essential precursor [31]. Studies conducted in mitochondrial preparations from fungi, higher plants, molluscs, and mammals revealed that cardiolipin synthesis proceeds through the cytidine diphosphate-diacylglycerol and phosphatidylglycerol pathway, with 1-palmitoylglycerol 3-phosphate serving as the initial substrate [31].

The enzymatic machinery responsible for phosphatidic acid formation from 1-palmitoylglycerol 3-phosphate exhibits tissue-specific expression patterns and regulatory mechanisms [28]. Lysophosphatidic acid acyltransferase 1 demonstrates high expression in liver and adipose tissue, where it responds to nutritional status through sterol regulatory element binding protein-1 mediated transcriptional control [28]. Lysophosphatidic acid acyltransferase 4 and 5, localized to the outer mitochondrial membrane, show preferential activity toward oleoyl-coenzyme A and polyunsaturated fatty acyl-coenzyme A substrates [28].

The substrate specificity of lysophosphatidic acid acyltransferases determines the fatty acid composition of the resulting phosphatidic acid and, consequently, the final cardiolipin molecular species [28]. Lysophosphatidic acid acyltransferase 1 exhibits higher activity with 14:0, 16:0, and 18:2 fatty acyl-coenzyme A substrates, while lysophosphatidic acid acyltransferase 2 demonstrates preference for 20:4 fatty acyl-coenzyme A [28]. Lysophosphatidic acid acyltransferase 3 produces phosphatidic acid enriched in docosahexaenoic acid, particularly in retinal and testicular tissues [28].

Chain-Length Specificity in Metabolic Pathways

The chain-length specificity observed in cardiolipin biosynthesis reflects the coordinated action of multiple enzymatic steps, each contributing to the final fatty acid composition of this critical mitochondrial phospholipid [11] [31]. The initial substrate selection by acyltransferases acting on 1-palmitoylglycerol 3-phosphate establishes the foundation for subsequent chain-length discrimination throughout the biosynthetic pathway [25] [28].

Cardiolipin synthase enzymes demonstrate pronounced substrate specificity based on fatty acid chain length and saturation [11] [25]. Research conducted with plant mitochondrial cardiolipin synthase revealed highest activities with dioleoyl species of both cytidine diphosphate-diacylglycerol and phosphatidylglycerol substrates [11]. The enzyme showed somewhat lower activities with mixed species containing both palmitic and oleic acid residues, while strongly discriminating against dipalmitoyl species [11].

The molecular basis for chain-length specificity has been investigated through comparative analysis of cardiolipin molecular species across diverse organisms [31]. Cardiolipins from rat liver, bovine heart, Saccharomyces cerevisiae, and Neurospora crassa contain predominantly monounsaturated or diunsaturated fatty acid chains with 16 or 18 carbon atoms [31]. This conservation of chain length preferences suggests fundamental structural requirements for cardiolipin function in mitochondrial membranes [31].

Table 3: Chain Length Specificity in Cardiolipin Biosynthesis Pathway

| Fatty Acid Chain Length | Preference in Cardiolipin Synthesis | Enzyme Specificity | Reference |

|---|---|---|---|

| C10:0 (Decanoic acid) | Low | Glycerol-3-phosphate acyltransferase 1-4 show varied preferences | [30] [31] |

| C16:0 (Palmitic acid) | High | Glycerol-3-phosphate acyltransferase 1, lysophosphatidic acid acyltransferase 1 preferred substrate | [28] [30] |

| C16:1 (Palmitoleic acid) | Moderate to High | Common in mitochondrial cardiolipin | [11] [31] |

| C18:0 (Stearic acid) | Moderate | Intermediate preference | [31] |

| C18:1 (Oleic acid) | High | Highest activity with dioleoyl species | [11] [31] |

| C18:2 (Linoleic acid) | High | Lysophosphatidic acid acyltransferase 2 shows preference | [28] |

| C20:4 (Arachidonic acid) | Moderate | Lysophosphatidic acid acyltransferase 2 preferred substrate | [28] |

| C22:6 (Docosahexaenoic acid) | Low to Moderate | Lysophosphatidic acid acyltransferase 3 produces in retina and testes | [28] |

The discrimination against specific chain lengths occurs at multiple enzymatic steps within the cardiolipin biosynthesis pathway [11] [25]. Studies with Escherichia coli cardiolipin synthase demonstrated unusual substrate specificity that does not require transcriptional coupling with upstream genes [25]. The enzyme utilizes phosphatidylethanolamine as a co-substrate while maintaining strict discrimination based on fatty acid composition [25].

Functional analysis of substrate specificity has revealed that chain-length preferences are determined by both steric constraints within enzyme active sites and thermodynamic considerations related to membrane integration [26]. The structural organization of cardiolipin synthase active sites accommodates specific fatty acid chain lengths through hydrophobic interactions and spatial positioning requirements [26]. These constraints ensure that only appropriate fatty acid combinations are incorporated into the final cardiolipin structure [26].

The physiological significance of chain-length specificity extends beyond simple structural considerations to encompass functional requirements for mitochondrial bioenergetics [10] [31]. Cardiolipin molecular species with specific fatty acid compositions are essential for optimal function of respiratory complexes and other mitochondrial enzymes involved in energy metabolism [10]. The precise control of fatty acid incorporation through substrate specificity mechanisms ensures that cardiolipin composition matches the functional requirements of different tissues and physiological states [31].

XLogP3

Other CAS

Wikipedia

Use Classification

Dates

Explore Compound Types